Cas no 319926-20-0 (1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester)

1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester is a chemically modified derivative of glucuronic acid, featuring selective protection of hydroxyl groups as acetate esters and an amino substitution at the anomeric position. This compound is particularly valuable in carbohydrate chemistry for its role as a versatile intermediate in the synthesis of glycosides, glycoconjugates, and other biologically active molecules. The triacetate protection enhances stability and solubility in organic solvents, while the methyl ester and amino functionalities provide reactive handles for further derivatization. Its well-defined structure and synthetic utility make it a preferred choice for researchers developing glycomimetics or studying glycosylation reactions.
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester structure
319926-20-0 structure
Product name:1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
CAS No:319926-20-0
MF:
MW:
CID:4712624

1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
    • 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester

1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A630555-10g
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
10g
$ 592.00 2023-04-19
TRC
A630555-1000mg
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
1g
$ 81.00 2023-04-19
TRC
A630555-1g
1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
1g
$ 65.00 2022-06-07
TRC
A630555-25g
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
25g
$ 1275.00 2023-04-19
TRC
A630555-500mg
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
500mg
$ 58.00 2023-04-19
TRC
A630555-2.5g
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
2.5g
$ 173.00 2023-04-19
TRC
A630555-5g
1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester
319926-20-0
5g
$ 316.00 2023-04-19

Additional information on 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester

Comprehensive Overview of 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester (CAS No. 319926-20-0)

The compound 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester (CAS No. 319926-20-0) is a chemically modified derivative of glucuronic acid, a naturally occurring sugar acid. This derivative is widely utilized in pharmaceutical research, carbohydrate chemistry, and as a building block for more complex molecules. Its unique structure, featuring an amino group at the 1-O position and acetylated hydroxyl groups at the 2, 3, and 4 positions, makes it a versatile intermediate in synthetic chemistry. Researchers and industries value this compound for its potential applications in drug delivery systems, glycoconjugate synthesis, and as a precursor for bioactive molecules.

In recent years, the demand for specialized carbohydrate derivatives like 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester has surged due to advancements in glycobiology and the growing interest in personalized medicine. The compound's role in modulating biological pathways, such as glycosylation processes, has attracted attention from both academic and industrial researchers. Its acetylated form enhances stability and solubility, making it suitable for various experimental conditions. Additionally, the methyl ester moiety provides a handle for further chemical modifications, expanding its utility in combinatorial chemistry and high-throughput screening.

One of the most frequently searched questions related to this compound is: "What are the applications of 1-O-Amino-b-D-glucopyranuronic Acid derivatives in drug development?" The answer lies in its ability to serve as a scaffold for designing glycoconjugate vaccines, targeted therapeutics, and prodrugs. The amino group allows for conjugation with other bioactive molecules, enabling the creation of hybrid compounds with enhanced pharmacokinetic properties. Furthermore, its compatibility with green chemistry principles aligns with the current trend toward sustainable and eco-friendly synthetic methodologies.

Another hot topic in the scientific community is the use of 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester in nanotechnology and biomaterials. Researchers are exploring its potential in creating carbohydrate-based nanoparticles for targeted drug delivery and diagnostic imaging. The compound's ability to interact with biological receptors, such as lectins, makes it a promising candidate for developing smart materials that respond to specific physiological stimuli. This aligns with the broader interest in precision medicine and theranostics, where multifunctional compounds play a pivotal role.

From a synthetic chemistry perspective, the compound's CAS No. 319926-20-0 is often referenced in protocols for glycosylation reactions and protecting group strategies. Its triacetylated structure ensures stability during complex synthetic transformations, while the methyl ester can be selectively hydrolyzed or transesterified under mild conditions. These features make it a valuable tool for chemists working on oligosaccharide synthesis and glycopolymer design. The growing popularity of click chemistry and bioorthogonal reactions has further amplified its relevance, as it can be functionalized with azide or alkyne groups for modular assembly.

In conclusion, 1-O-Amino-b-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester (CAS No. 319926-20-0) is a multifaceted compound with broad applications in modern chemistry and biotechnology. Its unique structural attributes, combined with its compatibility with cutting-edge research trends, ensure its continued importance in scientific innovation. As the fields of glycobiology and nanomedicine evolve, this compound is poised to play an even greater role in addressing challenges related to drug delivery, diagnostics, and sustainable chemistry.

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